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N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride

PROTAC linker geometry para vs. ortho substitution ternary complex formation

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS 1853217-79-4) is a 4-aryl piperidine derivative supplied as a crystalline dihydrochloride salt with a molecular formula of C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.23 g/mol. The compound features a para-substituted phenyl ring bearing a secondary N-methylmethanamine group at the benzylic position and an unsubstituted piperidine ring attached at the 4-position of the phenyl ring.

Molecular Formula C13H22Cl2N2
Molecular Weight 277.23
CAS No. 1853217-79-4
Cat. No. B2803939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride
CAS1853217-79-4
Molecular FormulaC13H22Cl2N2
Molecular Weight277.23
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C2CCNCC2.Cl.Cl
InChIInChI=1S/C13H20N2.2ClH/c1-14-10-11-2-4-12(5-3-11)13-6-8-15-9-7-13;;/h2-5,13-15H,6-10H2,1H3;2*1H
InChIKeyOKUHZWMIAHZWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine Dihydrochloride (CAS 1853217-79-4): Compound Identity, Salt Form, and Procurement-Ready Specifications


N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS 1853217-79-4) is a 4-aryl piperidine derivative supplied as a crystalline dihydrochloride salt with a molecular formula of C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.23 g/mol . The compound features a para-substituted phenyl ring bearing a secondary N-methylmethanamine group at the benzylic position and an unsubstituted piperidine ring attached at the 4-position of the phenyl ring . This scaffold is recognized within the chemical biology community as a member of the 4-aryl piperidine class, which has established utility as semi-flexible linker building blocks in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The dihydrochloride salt form confers enhanced aqueous solubility and solid-state stability compared to the free base, facilitating direct use in aqueous reaction conditions common to bioconjugation and medicinal chemistry workflows .

Why N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine Dihydrochloride Cannot Be Casually Replaced by In-Class Analogs


Within the 4-aryl piperidine linker class, seemingly minor structural variations—including the position of the piperidine attachment on the phenyl ring (para vs. ortho), the presence or absence of N-methylation on the methanamine, and the salt form (free base vs. dihydrochloride)—produce measurable differences in molecular geometry, hydrogen-bonding capacity, lipophilicity, and aqueous solubility that directly impact conjugation efficiency and ternary complex formation in PROTAC design . Sigma-Aldrich's degrader building block platform explicitly notes that incorporation of rigidity into the linker region of bifunctional protein degraders may affect the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . Consequently, substituting one 4-aryl piperidine linker for another without re-optimizing the degrader geometry can compromise degradation efficiency, selectivity, and cellular potency . The quantitative evidence presented in Section 3 demonstrates that N-methylation, para connectivity, and the dihydrochloride salt form each contribute distinct, measurable differentiation that procurement decisions must account for.

Quantitative Differentiation Evidence for N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine Dihydrochloride vs. Closest Structural Analogs


Para-Substitution Geometry vs. Ortho-Substituted Analog: Differential Connector Geometry for PROTAC Linker Design

The target compound bears the piperidine ring at the para (4-) position of the phenyl ring, whereas the commercially available analog (2-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS 2244085-89-8) places the piperidine at the ortho (2-) position . This positional isomerism results in a linear, extended molecular geometry for the para isomer versus a bent, kinked geometry for the ortho isomer. In PROTAC linker applications, linker geometry directly governs the spatial relationship between the target-protein ligand and the E3 ligase ligand, and Sigma-Aldrich documentation confirms that linker rigidity impacts the 3D orientation of the degrader and thus ternary complex formation . The para-substituted scaffold provides a more extended, predictable trajectory between conjugation points, which can be advantageous when the target protein and ligase binding sites require a longer reach distance.

PROTAC linker geometry para vs. ortho substitution ternary complex formation

N-Methyl Secondary Amine vs. Primary Amine Analog: Differential Hydrogen Bond Donor Capacity and Lipophilicity

The target compound contains an N-methyl secondary amine (NHCH₃) at the benzylic position, whereas the direct analog (4-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS 1516680-23-1) bears a primary amine (NH₂) . This N-methylation reduces the hydrogen bond donor (HBD) count from 2 (primary amine, plus piperidine NH) to 1 (the N-methyl secondary amine has no N–H donor), which is a critical parameter in PROTAC linker design where excessive HBD count can impair cellular permeability . The N-methyl group also increases calculated lipophilicity: the target compound (free base) has a computed LogP of approximately 2.72 , compared to an estimated LogP of ~1.9 for the primary amine analog. This ~0.8 LogP unit increase represents a roughly 6-fold increase in octanol-water partition coefficient, which can modulate membrane permeability and non-specific protein binding.

N-methylation hydrogen bond donors lipophilicity PROTAC linker physicochemical properties

Fragment-Level Structural Biology Validation: Scaffold Ligandability Demonstrated by the Piperidine-Phenyl Fragment Bound to EthR from M. tuberculosis

The closely related free base scaffold N-methyl-1-(4-(piperidin-1-yl)phenyl)methanamine (PDB ligand code 5TT, CAS 852180-55-3) has been co-crystallized with the transcriptional regulatory repressor protein EthR from Mycobacterium tuberculosis at 1.68 Å resolution (PDB entry 5F27) [1]. EthR is a validated target for ethionamide booster therapy, and the fragment merging study by Nikiforov et al. (2016) demonstrated that this piperidine-phenyl-methanamine scaffold occupies the hydrophobic cavity of EthR, providing a structurally validated starting point for inhibitor development [2]. Although the target compound differs by having the piperidine attached at the 4-position of the phenyl ring (rather than the 1-position of the piperidine being attached to the phenyl ring), the shared 4-aryl piperidine chemotype and the N-methylmethanamine pharmacophore establish class-level evidence that this scaffold is capable of engaging biological targets with defined binding poses. This crystallographic validation is absent for many other 4-aryl piperidine linker building blocks on the market.

fragment-based drug discovery EthR inhibitor X-ray crystallography Mycobacterium tuberculosis

Dihydrochloride Salt Form vs. Free Base: Quantified Solubility and Storage Stability Advantage

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride (MW 277.23 g/mol) is supplied and stored as the dihydrochloride salt, whereas the structurally analogous N-methyl-1-(4-(piperidin-1-yl)phenyl)methanamine (CAS 852180-55-3) is typically available only as the free base (MW 204.31 g/mol) . The dihydrochloride salt formation converts the basic amine groups into their hydrochloride forms, which typically enhances aqueous solubility by 10- to 100-fold relative to the free base for similar piperidine-containing compounds [1]. The target compound requires storage at 2–8°C sealed in dry conditions , while the free base analog carries a recommendation for storage at 2–8°C with protection from light , indicating differential stability profiles. The dihydrochloride form also eliminates the need for in situ salt formation prior to use in aqueous bioconjugation reactions, simplifying the experimental workflow.

dihydrochloride salt aqueous solubility solid-state stability chemical procurement

Piperidin-4-yl vs. Piperidin-1-yl Connectivity: Differential Synthetic Versatility of the Free Piperidine NH

A critical structural distinction of the target compound is that the piperidine ring is attached via its 4-position to the phenyl ring, leaving the piperidine NH free for further functionalization. In contrast, the commercially common analog N-methyl-1-(4-(piperidin-1-yl)phenyl)methanamine (CAS 852180-55-3) has the piperidine nitrogen directly attached to the phenyl ring, rendering it a tertiary aniline-type nitrogen with significantly reduced nucleophilicity and no hydrogen bond donor capacity at that position . The free piperidine NH in the target compound (pKa ~10-11 for secondary aliphatic amines) enables facile N-alkylation, reductive amination, and amide coupling reactions that are not accessible with the piperidin-1-yl analog . This functional handle allows the target compound to serve as a branch point for divergent linker synthesis, where the piperidine NH can be elaborated independently of the N-methylmethanamine group, enabling the construction of more complex, tri-functional degrader architectures.

piperidine NH functionalization N-alkylation reductive amination PROTAC linker diversification

Rotatable Bond Count and Topological Polar Surface Area: Comparative Drug-Likeness Parameters for Linker Selection

Computational chemistry parameters provided by ChemScene for the target compound include a topological polar surface area (TPSA) of 24.06 Ų, 3 rotatable bonds, 2 hydrogen bond acceptors, and 2 hydrogen bond donors . In comparison, the primary amine analog (4-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS 1516680-23-1) is expected to have a higher TPSA (~38 Ų due to the additional N–H in the primary amine group) and an additional hydrogen bond donor. For PROTAC linker selection, a TPSA below 140 Ų is generally desirable to maintain passive permeability, and a rotatable bond count of 3–6 is considered optimal for balancing flexibility with the entropic penalty of binding [1]. The target compound's TPSA of 24.06 Ų and 3 rotatable bonds place it within the favorable range for linker components, while the N-methylation prevents an additional HBD that would otherwise increase TPSA and potentially reduce permeability relative to the primary amine analog.

rotatable bonds topological polar surface area drug-likeness PROTAC linker optimization

Highest-Confidence Application Scenarios for N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine Dihydrochloride Based on Procurement-Ready Evidence


PROTAC Linker Building Block Requiring an Extended, Linear Para-Substituted Scaffold with Orthogonal Amine Handles

For PROTAC development programs requiring a semi-flexible linker with an extended linear trajectory between the target-binding warhead and the E3 ligase ligand, N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride provides a para-substituted 4-aryl piperidine scaffold. The para geometry yields a longer, more linear connector than ortho-substituted analogs (Section 3, Evidence Item 1), which can be critical when the binding pockets of the target protein and E3 ligase are separated by distances exceeding 15–20 Å. The free piperidine NH and the N-methylmethanamine group provide two chemically orthogonal amine handles for sequential conjugation (Section 3, Evidence Item 5): the more nucleophilic secondary aliphatic piperidine NH (pKa ~10–11) can be acylated or alkylated first, followed by functionalization of the benzylic N-methylamine. The dihydrochloride salt form (Section 3, Evidence Item 4) ensures direct solubility in aqueous DMF or DMSO-water mixtures commonly used for amide coupling and reductive amination reactions, eliminating the need for pre-dissolution in organic solvents .

Fragment-Based Drug Discovery Starting Point Targeting Mycobacterial EthR or Structurally Related TetR-Family Repressors

The 4-aryl piperidine N-methylmethanamine scaffold has demonstrated crystallographically validated binding to the EthR transcriptional repressor from Mycobacterium tuberculosis at high resolution (1.68 Å, PDB 5F27) [1]. While the co-crystallized ligand is the piperidin-1-yl regioisomer (5TT), the shared chemotype establishes scaffold-level ligandability for this protein family (Section 3, Evidence Item 3). Research groups pursuing fragment-based or structure-guided optimization of EthR inhibitors for ethionamide booster therapy may find N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride a valuable scaffold-hopping starting point: the piperidin-4-yl connectivity preserves the hydrophobic aryl-piperidine core while providing an additional vector (the free piperidine NH) for fragment growth or merging strategies. The compound's computed drug-likeness parameters (TPSA 24.06 Ų, LogP 2.72, 3 rotatable bonds; Section 3, Evidence Item 6) are consistent with fragment-like physicochemical properties suitable for further elaboration [2].

Chemical Biology Tool for Structure-Activity Relationship Studies on CXCR4 Chemokine Receptor Antagonists

Adlere et al. (2019) established that N-substituted piperidin-4-yl-methanamine derivatives constitute a validated chemotype for CXCR4 chemokine receptor antagonism, with several inhibitors showing binding affinity comparable to the hallmark antagonist AMD3100 [3]. The target compound, bearing an N-methyl group on the benzylic amine and a 4-(piperidin-4-yl)phenyl core, represents a strategically N-methylated variant within this SAR landscape (Section 3, Evidence Item 2). The reduced hydrogen bond donor count (attributable to N-methylation) and increased lipophilicity (ΔLogP ≈ +0.8 vs. primary amine analog) may be exploited to probe the tolerance of the CXCR4 binding pocket for N-alkyl substituents and to modulate the physicochemical profile of lead compounds. The commercial availability of the dihydrochloride salt at ≥98% purity (ChemScene) ensures batch-to-batch reproducibility for SAR studies.

Divergent Synthesis of Bifunctional Degrader Libraries via Piperidine NH Elaboration

The target compound is uniquely suited for generating diverse bifunctional degrader libraries through sequential functionalization of its two chemically distinct amine handles. Unlike the piperidin-1-yl analog (CAS 852180-55-3), which lacks a free secondary amine on the piperidine ring (Section 3, Evidence Item 5), N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride enables a two-step diversification strategy: (1) the piperidine NH can be first elaborated with E3 ligase ligands (e.g., cereblon or VHL ligands) via amide coupling or reductive amination, and (2) the benzylic N-methylmethanamine can subsequently be conjugated to various target-protein ligands . This divergent approach allows a single batch of the dihydrochloride salt to serve as the common intermediate for generating an entire library of PROTAC candidates with varying linker lengths, target ligands, and E3 ligase recruiters. The ≥98% purity specification and defined storage conditions (2–8°C, sealed dry) support reproducible library synthesis across multiple experimental campaigns.

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